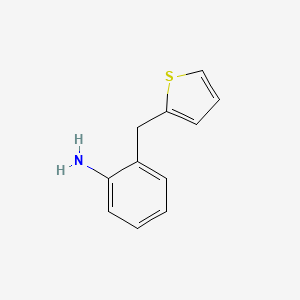

2-(2-Aminobenzyl)-thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

2-(thiophen-2-ylmethyl)aniline |

InChI |

InChI=1S/C11H11NS/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-7H,8,12H2 |

InChI Key |

XNCIMBNYRJMLMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CS2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 2 Aminobenzyl Thiophene and Analogues

Classical and Contemporary Approaches to 2-Aminothiophenes

The 2-aminothiophene moiety is a crucial building block in many pharmaceuticals and functional materials. nih.gov Its synthesis has been a subject of extensive research, leading to the development of robust and versatile methods.

Gewald Reaction and its Advanced Protocols

The Gewald reaction stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. nih.govnih.gov First reported in 1961, this one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.govnih.gov The versatility of the Gewald reaction is one of its key advantages, allowing for a wide range of substituents on the thiophene (B33073) ring by varying the starting materials. acs.org

The mechanism of the Gewald reaction is believed to commence with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile. acs.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. acs.org There are several variations of the Gewald reaction, each suited for different substrates and desired outcomes. nih.gov For instance, a two-step procedure, where the α,β-unsaturated nitrile is first isolated, can be beneficial for less reactive ketones. nih.gov

Advanced Protocols:

Modern advancements in organic synthesis have led to the development of more efficient and environmentally friendly protocols for the Gewald reaction. These include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. acs.orgacs.org

Solid-supported synthesis: Anchoring one of the reactants to a solid support can simplify purification and allow for the generation of compound libraries. nih.gov

Catalytic variations: The use of catalysts such as L-proline or N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been shown to enhance the efficiency of the reaction. mdpi.com

| Protocol | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Gewald | Ketone/aldehyde, α-cyanoester, sulfur, base (e.g., morpholine), solvent (e.g., ethanol), heating | Well-established, versatile | Long reaction times, sometimes harsh conditions | nih.gov |

| Microwave-Assisted | Similar reactants, microwave irradiation | Reduced reaction times, often higher yields | Requires specialized equipment | acs.orgacs.org |

| Solid-Supported | One reactant on a solid support | Facilitates purification, suitable for combinatorial chemistry | May require additional steps for reactant immobilization and cleavage | nih.gov |

| Catalytic | Use of catalysts like L-proline | Milder reaction conditions, improved efficiency | Catalyst cost and separation | mdpi.com |

Multicomponent Reaction (MCR) Approaches for Scaffold Construction

The Gewald reaction is itself a prime example of a multicomponent reaction (MCR), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. organic-chemistry.orgnih.gov MCRs are highly valued in medicinal chemistry for their efficiency and ability to rapidly generate molecular diversity. organic-chemistry.org

Beyond the classical Gewald reaction, other MCRs have been developed for the synthesis of 2-aminothiophenes. These reactions often offer alternative pathways and may be suitable for substrates that are not compatible with the standard Gewald conditions. The development of novel MCRs for 2-aminothiophene synthesis is an active area of research, driven by the demand for efficient and diverse synthetic routes to these important heterocyclic compounds. nih.gov

Direct Synthesis and Functionalization of the 2-(2-Aminobenzyl)-thiophene System

The synthesis of the specific target molecule, this compound, requires strategies to not only form the 2-aminothiophene core but also to introduce the 2-aminobenzyl moiety at the correct position.

Approaches to Introduce the 2-Aminobenzyl Moiety

Directly introducing a 2-aminobenzyl group onto a pre-formed thiophene ring can be challenging. A common and effective strategy involves a multi-step sequence:

Friedel-Crafts Acylation: The thiophene ring can be acylated with 2-nitrobenzoyl chloride to introduce the carbonyl group at the 2-position.

Reduction of the Carbonyl Group: The resulting ketone can be reduced to a methylene group using methods like the Wolff-Kishner or Clemmensen reduction. A known synthesis of the similar 3-(2-amino-benzyl)thiophene (B8716670) utilizes a Wolff-Kishner reduction of 3-(amino-benzoyl)thiophene. prepchem.com

Reduction of the Nitro Group: The nitro group on the benzene (B151609) ring can then be reduced to an amine using standard conditions, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media.

An alternative approach involves forming the carbon-carbon bond between the thiophene and the benzyl (B1604629) ring through cross-coupling reactions. For instance, a 2-halothiophene could be coupled with a suitable organometallic reagent derived from a protected 2-aminobenzyl halide.

More recently, methods for the direct benzylation of arenes and heterocycles have been developed. An iron/copper bromide-catalyzed benzylation of thiophenes with benzyl alcohols has been reported, which could potentially be adapted for the introduction of a protected aminobenzyl group. thieme-connect.com

Regioselective Functionalization of Thiophene and Benzyl Rings

Further functionalization of the this compound system requires control over the regioselectivity of the reactions on both the thiophene and the benzyl rings.

Thiophene Ring Functionalization:

The thiophene ring is susceptible to electrophilic substitution, and the position of substitution is influenced by the existing substituents. The 2-aminobenzyl group is an activating group, and electrophilic substitution is expected to occur preferentially at the 5-position. For more controlled functionalization, directed metalation strategies can be employed. For example, lithiation of a protected 2-aminothiophene can direct subsequent electrophilic attack to specific positions. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct and regioselective functionalization of thiophenes.

Benzyl Ring Functionalization:

The amino group on the benzyl ring is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. To achieve functionalization at other positions or to avoid side reactions, the amino group often needs to be protected. The use of directing groups can also be employed to achieve ortho-selective C-H functionalization of the benzyl ring.

| Ring | Reaction Type | Directing Influence | Potential Outcome | Reference |

|---|---|---|---|---|

| Thiophene | Electrophilic Substitution | 2-(2-Aminobenzyl) group (activating) | Substitution at the 5-position | - |

| Thiophene | Directed Metalation | Protecting group on the amino function | Site-specific functionalization | - |

| Thiophene | Palladium-Catalyzed C-H Activation | Ligand and catalyst control | Regioselective arylation or other functionalization | - |

| Benzyl | Electrophilic Substitution | Amino group (activating) | Substitution at ortho and para positions | - |

| Benzyl | Directed C-H Functionalization | Protecting/directing group on the amino function | Ortho-selective functionalization | - |

Green Chemistry Principles in 2-Aminothiophene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 2-aminothiophenes, to minimize environmental impact. wikipedia.org In the context of the Gewald reaction and other synthetic routes, several green approaches have been explored:

Solvent-free reactions: Conducting reactions without a solvent or in environmentally benign solvents like water reduces waste and hazards. wikipedia.org

Alternative energy sources: As mentioned earlier, microwave irradiation is a greener alternative to conventional heating as it can significantly reduce reaction times and energy consumption. acs.org

Catalysis: The use of reusable catalysts, including solid-supported catalysts and biocatalysts, can improve the atom economy and reduce waste.

Multicomponent reactions: MCRs are inherently green as they combine several steps into one pot, reducing the need for purification of intermediates and minimizing solvent usage and waste generation. wikipedia.org

The application of these principles not only leads to more sustainable synthetic processes but can also result in improved efficiency and cost-effectiveness.

Transition Metal-Catalyzed and Metal-Free Synthetic Routes

The construction of the carbon-carbon bond between the thiophene ring and the aminobenzyl moiety is a key step in the synthesis of the target molecule. Both transition metal-catalyzed and metal-free strategies have been effectively employed for similar transformations, providing a blueprint for the synthesis of 2-(2-aminobenzyl)thiophene and its analogues.

Transition Metal-Catalyzed Routes

Transition metal catalysis, particularly using palladium and nickel, offers powerful and versatile methods for the formation of C-C bonds. Key strategies include Suzuki-Miyaura coupling and Kumada-Corriu coupling, which involve the reaction of an organometallic reagent with an organic halide.

A plausible and effective approach involves the synthesis of the nitro analogue, 2-(2-nitrobenzyl)thiophene, followed by a straightforward reduction of the nitro group. The Suzuki-Miyaura coupling reaction is a well-established method for this purpose. For instance, the coupling of a thiophene-2-boronic acid with a 2-nitrobenzyl halide can be catalyzed by a palladium complex. A variety of palladium catalysts and ligands can be employed to achieve high yields, with reaction conditions generally being mild and tolerant of various functional groups. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling to form 2-(2-Nitrobenzyl)thiophene

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Nitrobenzyl bromide | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2 | 2-Nitrobenzyl chloride | Thiophene-2-boronic acid pinacol (B44631) ester | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 90 | >85 |

This is an interactive data table based on typical Suzuki-Miyaura reaction conditions.

Following the successful synthesis of the 2-(2-nitrobenzyl)thiophene intermediate, the nitro group can be readily reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media.

Another powerful transition metal-catalyzed method is the Kumada-Corriu coupling. This reaction utilizes a Grignard reagent, which can be prepared from 2-halothiophene, and couples it with a 2-nitrobenzyl halide in the presence of a nickel or palladium catalyst. Nickel catalysts, often favored for their lower cost, are highly effective for this type of transformation. rsc.orgorganic-chemistry.org

Table 2: Representative Conditions for Kumada-Corriu Coupling

| Entry | Thiophene Derivative | Benzyl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Thienylmagnesium bromide | 2-Nitrobenzyl chloride | NiCl₂(dppp) (5) | THF | 60 | >80 |

| 2 | 2-Thienylmagnesium chloride | 2-Nitrobenzyl bromide | Pd(PPh₃)₄ (2) | Diethyl ether | 25 | >85 |

This is an interactive data table based on typical Kumada-Corriu reaction conditions.

Metal-Free Synthetic Routes

While transition metal-catalyzed methods are highly efficient, metal-free alternatives are gaining increasing attention due to their environmental and economic benefits. For the synthesis of 2-(2-aminobenzyl)thiophene, a prominent metal-free strategy involves a two-step sequence starting with a Friedel-Crafts acylation, followed by a reduction. organic-chemistry.orgderpharmachemica.com

The Friedel-Crafts acylation of thiophene with 2-nitrobenzoyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), yields (2-nitrophenyl)(thiophen-2-yl)methanone. This intermediate can then be subjected to a Wolff-Kishner reduction, which simultaneously reduces the carbonyl group to a methylene group and the nitro group to an amino group, to afford the final product. The Wolff-Kishner reduction is typically carried out using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) at elevated temperatures. organic-chemistry.org

Table 3: Two-Step Metal-Free Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction

| Step | Reactants | Reagents | Solvent | Temp (°C) | Intermediate/Product |

| 1 | Thiophene, 2-Nitrobenzoyl chloride | AlCl₃ | Dichloromethane | 0-25 | (2-Nitrophenyl)(thiophen-2-yl)methanone |

| 2 | (2-Nitrophenyl)(thiophen-2-yl)methanone | Hydrazine hydrate, KOH | Diethylene glycol | 180-200 | 2-(2-Aminobenzyl)thiophene |

This is an interactive data table outlining a metal-free synthetic approach.

Another potential metal-free route is through reductive amination. This would involve the reaction of thiophene-2-carbaldehyde (B41791) with a suitable precursor to the 2-aminobenzyl amine moiety, followed by reduction of the resulting imine. However, the direct reductive amination to form the target compound in one pot from readily available starting materials can be challenging and may require careful optimization of reaction conditions.

Spectroscopic Characterization and Structural Elucidation of 2 2 Aminobenzyl Thiophene

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound. Each method provides unique information about the molecule's atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H NMR: This technique would identify the different types of protons in 2-(2-Aminobenzyl)-thiophene. One would expect to see distinct signals for the aromatic protons on both the thiophene (B33073) and the aminobenzyl rings, the methylene (B1212753) (-CH₂-) bridge protons, and the amine (-NH₂) protons. The chemical shifts (δ, in ppm), integration values (number of protons), and splitting patterns (due to spin-spin coupling) would confirm the connectivity of the molecule.

¹³C NMR: This analysis would reveal the number of unique carbon environments. Signals would be expected for the carbons of the thiophene ring, the aminobenzyl ring, and the methylene bridge.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule.

Without experimental data, a specific data table cannot be generated.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching from the amine group (typically around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching from the methylene group (just below 3000 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and C-S stretching associated with the thiophene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations and the C-S bond of the thiophene ring would likely produce distinct Raman signals.

A data table of specific vibrational frequencies is not possible without experimental spectra.

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry (MS): This would determine the mass-to-charge ratio (m/z) of the molecular ion [M]⁺, confirming the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₁NS).

Fragmentation Analysis: The fragmentation pattern would be a key identifier. Expected fragmentation could include the cleavage of the benzyl-thiophene bond, leading to fragments corresponding to the aminobenzyl cation (m/z ~106) and the thiophene-methyl radical or cation.

Specific m/z values for the molecular ion and key fragments cannot be listed without experimental results.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the combined chromophores of the aminobenzyl and thiophene rings. These absorptions correspond to π→π* and n→π* electronic transitions.

A table of absorption maxima cannot be created without experimental data.

Solid-State Structural Analysis: Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis would confirm the molecular connectivity and provide insight into the crystal packing. No crystallographic data for this specific compound appears to be available.

Thermogravimetric Analysis (TGA) for Thermal Behavior Research

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would reveal its thermal stability and decomposition profile. The onset temperature of decomposition would indicate the limit of its thermal stability. This information is valuable for understanding the material's properties at elevated temperatures. Without experimental measurement, no specific decomposition temperatures can be reported.

Comprehensive Strategies for Structural Elucidation of Thiophene Derivatives

The unambiguous determination of the molecular structure of newly synthesized thiophene derivatives is fundamental to understanding their chemical properties and potential applications. A multi-faceted analytical approach, integrating various spectroscopic techniques, is essential for complete characterization. researchgate.net Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide complementary information regarding the compound's carbon-hydrogen framework, functional groups, and molecular weight. researchgate.netnih.gov The combination of these techniques allows for a detailed and confident structural elucidation of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of connectivity and substitution patterns. nih.gov

For a compound such as this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the benzyl (B1604629) group, and the aminophenyl ring. The substitution at the 2-position of the thiophene ring influences the chemical shifts of the remaining ring protons (H3, H4, and H5). Typically, these aromatic protons resonate in the region of δ 6.8-7.5 ppm. The coupling constants (J-values) between adjacent protons are characteristic of their relative positions on the thiophene ring.

The methylene protons (-CH₂-) of the benzyl group would likely appear as a singlet around δ 4.0-4.5 ppm, while the protons of the aminophenyl group would be observed in the aromatic region, with their chemical shifts influenced by the electron-donating amino group. The amine (-NH₂) protons themselves would typically produce a broad singlet.

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. researchgate.net The carbon atoms of the thiophene ring have characteristic chemical shifts, with C2 (the point of substitution) being significantly affected. Aromatic carbons from the phenyl ring and the methylene bridge carbon provide further structural confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H3, H4, H5 | 6.8 - 7.5 | Multiplet | J₃₄ ≈ 3.5-4.5, J₄₅ ≈ 4.5-5.5, J₃₅ ≈ 1.0-2.0 |

| Benzyl -CH₂- | 4.0 - 4.5 | Singlet | N/A |

| Aminophenyl Ar-H | 6.5 - 7.3 | Multiplet | ~7.0-8.5 |

| Amine -NH₂ | 3.5 - 5.0 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 | 140 - 145 |

| Thiophene C3, C4, C5 | 123 - 128 |

| Benzyl -CH₂- | 35 - 45 |

| Aminophenyl C-NH₂ | 145 - 150 |

| Aminophenyl C-CH₂ | 125 - 130 |

| Aminophenyl Ar-C | 115 - 130 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. xisdxjxsu.asia The infrared spectrum of this compound would be expected to display several characteristic absorption bands that confirm its structure.

Key expected vibrations include:

N-H Stretching: The primary amine (-NH₂) group should exhibit two characteristic medium-to-weak absorption bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are indicative of the C-H bonds on both the thiophene and phenyl rings. nii.ac.jp

Aliphatic C-H Stretching: Absorptions corresponding to the methylene (-CH₂-) bridge would be found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations for both the thiophene and benzene (B151609) rings are expected in the 1450-1600 cm⁻¹ region.

C-S Stretching: The characteristic vibration of the carbon-sulfur bond within the thiophene ring typically appears in the 600-800 cm⁻¹ range, although it can sometimes be weak. iosrjournals.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium-Sharp |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Thiophene Ring | C-S Stretch | 600 - 800 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. acs.org For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula, C₁₁H₁₁NS.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern provides further structural evidence. Key fragmentation pathways for this molecule would likely involve the cleavage of the bond between the thiophene ring and the benzyl group, which is a common fragmentation site. This would lead to the formation of characteristic fragment ions, such as the aminobenzyl cation or the thienylmethyl cation. The study of these fragmentation patterns helps to piece together the molecular structure, corroborating the data from NMR and FT-IR. tandfonline.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Data Type | Predicted Value / Fragment | Description |

| Molecular Formula | C₁₁H₁₁NS | N/A |

| Molecular Weight | 189.28 g/mol | N/A |

| Molecular Ion Peak [M]⁺ | m/z 189 | Corresponds to the mass of the intact molecule. |

| Key Fragment 1 | m/z 106 | [C₇H₈N]⁺, corresponds to the aminobenzyl fragment. |

| Key Fragment 2 | m/z 83 | [C₄H₃S]⁺, corresponds to the thienyl fragment. |

By systematically applying these comprehensive spectroscopic strategies, the chemical structure of thiophene derivatives like this compound can be elucidated with a high degree of confidence. Each technique offers unique insights, and together they form a powerful analytical toolkit for the characterization of novel compounds.

Chemical Reactivity and Derivatization of 2 2 Aminobenzyl Thiophene

Fundamental Chemical Transformations

The core structure of 2-(2-Aminobenzyl)-thiophene can undergo fundamental reactions such as oxidation, reduction, and substitution, targeting its aromatic rings and sulfur heteroatom.

The thiophene (B33073) nucleus and the benzyl (B1604629) moiety are susceptible to both oxidation and reduction under appropriate conditions.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or further to a thiophene S,S-dioxide. wikipedia.orgresearchgate.net These reactions typically employ oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The oxidation state of the sulfur atom significantly alters the electronic properties of the thiophene ring, transforming it from an electron-rich aromatic system to an electron-deficient diene, which can participate in cycloaddition reactions. researchgate.net Additionally, the benzylic methylene (B1212753) group (-CH₂-) can be oxidized to a carbonyl group (ketone) using stronger oxidizing agents.

Reduction: The thiophene ring is relatively stable to reduction, but it can be reduced under specific conditions. Catalytic hydrogenation can lead to the saturation of the thiophene ring, yielding a tetrahydrothiophene (B86538) derivative. A more common and synthetically useful reduction is the desulfurization of the thiophene ring using Raney nickel, which results in the cleavage of the C-S bonds and formation of an alkyl chain, effectively converting the thiophene moiety into a butyl group attached to the aminobenzyl ring. wikipedia.org The benzene (B151609) ring can undergo reduction under Birch conditions (sodium in liquid ammonia (B1221849) with an alcohol), which would yield a non-aromatic diene. researchgate.net

A summary of potential redox reactions is presented below.

| Reaction Type | Reagent(s) | Potential Product(s) |

| S-Oxidation | m-CPBA | This compound-1-oxide |

| S,S-Dioxidation | Excess m-CPBA | This compound-1,1-dioxide |

| Desulfurization | Raney Nickel | 2-(4-Aminobutyl)benzene |

| Benzene Ring Reduction | Na / NH₃ (l), EtOH | 2-(2-Aminobenzyl)-cyclohexa-1,4-diene derivative |

Both the thiophene and the benzene rings in this compound are activated for electrophilic aromatic substitution, although they exhibit different regioselectivity.

Thiophene Ring: The thiophene ring is highly activated towards electrophilic substitution, with reactivity significantly greater than that of benzene. wikipedia.orgst-andrews.ac.uk The substitution is strongly directed to the carbon atoms adjacent to the sulfur, namely the C2 and C5 positions. Since the C2 position is already occupied by the aminobenzyl group, electrophilic substitution, such as halogenation (e.g., with NBS or Br₂), nitration, sulfonation, and Friedel-Crafts acylation, will occur predominantly at the C5 position. wikipedia.orgresearchgate.netnih.gov

Benzene Ring: The amino group (-NH₂) on the benzene ring is a powerful activating group and is an ortho, para-director. The benzyl group is already at one of the ortho positions. Therefore, electrophilic substitution on the benzene ring will be directed to the C4 and C6 positions (relative to the amino group).

Coupling Reactions: The introduction of a halogen atom onto either the thiophene (at C5) or the benzene ring provides a handle for transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org Methods like Suzuki, Stille, or Heck coupling can be employed to form new carbon-carbon bonds, linking the this compound scaffold to other aryl or vinyl groups.

| Reaction Type | Ring | Major Product Position(s) |

| Halogenation (e.g., NBS) | Thiophene | C5 |

| Nitration (e.g., HNO₃/H₂SO₄) | Benzene | C4 and C6 (relative to -NH₂) |

| Acylation (e.g., Ac₂O, Lewis Acid) | Thiophene | C5 |

Functional Group Modifications and Heterocycle Annulation

The inherent reactivity of the amino group and the ortho relationship between the amino and benzyl-thiophene moieties facilitate the construction of new fused heterocyclic systems. This process, known as annulation, involves building a new ring onto the existing molecular framework.

2-Aminothiophene derivatives are valuable precursors for synthesizing condensed heterocyclic systems like thienopyrimidines, thienopyrroles, and thienothiazoles. semanticscholar.org For this compound, the amino group on the benzene ring is the primary site for such transformations. For instance, reaction with reagents like benzoyl isothiocyanate can yield a thiourea (B124793) derivative. scirp.orgresearchgate.net This intermediate can then undergo intramolecular cyclization to form a thieno[3,2-e]quinazoline-type structure, a class of annulated heterocycles.

Furthermore, Fischer indole (B1671886) synthesis-type reactions can be envisioned. Condensation of the amino group with a ketone or aldehyde would form an enamine or imine, which, under acidic conditions, could potentially cyclize via an intramolecular electrophilic attack on the electron-rich thiophene ring to form a new pyrrole (B145914) ring, resulting in a complex indole-thieno-diazepine fused system. beilstein-journals.org Amine-initiated (3+2) annulation reactions represent another modern approach to constructing five-membered rings. nih.govresearchgate.net

Reactivity of the Amino Group: Formation of Schiff Bases and other Nitrogen-containing Derivatives

The primary amino group is a potent nucleophile and readily reacts with a variety of electrophiles. One of the most fundamental reactions of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. derpharmachemica.comderpharmachemica.com This reaction is typically catalyzed by acid and involves the formation of a C=N double bond. nih.gov The formation of Schiff bases from this compound introduces structural diversity and provides ligands capable of coordinating to metal ions. semanticscholar.org

Beyond Schiff base formation, the amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Another important transformation is the reaction with isocyanates or isothiocyanates to produce urea (B33335) or thiourea derivatives, respectively. scirp.org These reactions are crucial for modifying the molecule's properties and for building more complex structures.

The table below illustrates the formation of various nitrogen-containing derivatives from this compound.

| Reactant | Derivative Class | General Product Structure |

| Aldehyde (R-CHO) | Schiff Base (Imine) | 2-(2-(R-CH=N)-benzyl)-thiophene |

| Ketone (R₂C=O) | Schiff Base (Imine) | 2-(2-(R₂C=N)-benzyl)-thiophene |

| Acyl Chloride (R-COCl) | Amide | 2-(2-(R-CONH)-benzyl)-thiophene |

| Isothiocyanate (R-NCS) | Thiourea | 2-(2-(R-NHCSNH)-benzyl)-thiophene |

Polymerization Studies of this compound-based Monomers

Thiophene and its derivatives are fundamental building blocks for conducting polymers, most notably polythiophenes. wikipedia.org These materials are of great interest due to their applications in electronics, such as in organic field-effect transistors (OFETs), sensors, and solar cells. Polymerization of thiophene monomers typically proceeds via an oxidative coupling mechanism, which can be achieved either chemically (using oxidants like FeCl₃) or electrochemically. google.comgoogle.com

This compound can function as a monomer in such polymerization reactions. The polymerization occurs through the coupling of radical cations, leading to the formation of C-C bonds between monomer units. google.com Since the C2 position of the thiophene ring is blocked, the polymerization would exclusively proceed through the C5 position, leading to a regiochemically well-defined polymer, poly[this compound].

The presence of the 2-(2-aminobenzyl) side chain is expected to significantly influence the properties of the resulting polymer. It could enhance solubility in organic solvents, which is often a challenge for unsubstituted polythiophenes, thereby improving processability. Furthermore, the amino group on the side chain provides a site for post-polymerization modification, allowing for the tuning of the polymer's electronic, optical, and sensory properties. This functional handle could be used to attach other molecules, such as biological receptors or chromophores, creating advanced functional materials.

Coordination Chemistry of 2 2 Aminobenzyl Thiophene As a Ligand

Principles of Ligand Design Utilizing 2-(2-Aminobenzyl)-thiophene Framework

The design of ligands based on the this compound scaffold leverages the presence of nitrogen and sulfur donor atoms. The Schiff base derivatives, formed by reacting a thiophene (B33073) aldehyde with an amine, introduce an imine (azomethine) nitrogen, which is a potent coordination site. The resulting ligands can act as bidentate, tridentate, or tetradentate chelators depending on the specific amine precursor used.

For instance, a Schiff base formed from thiophene-2-carboxaldehyde and an aminobenzylamine derivative can offer a bidentate NS or NN donor set. If the aminobenzyl portion contains additional donor groups, such as a hydroxyl or carboxyl group, the ligand can become tridentate. The flexibility of the benzyl (B1604629) group allows the donor atoms to arrange around a metal center, forming stable five- or six-membered chelate rings. The electronic properties of these ligands can be fine-tuned by introducing various substituents on either the thiophene or the phenyl ring, thereby influencing the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiophene-based Schiff base ligands typically involves a two-step process. First, the Schiff base ligand is prepared via a condensation reaction between thiophene-2-carboxaldehyde and a suitable amine, often under reflux in an alcoholic solvent. Subsequently, the isolated ligand is reacted with a metal salt (e.g., chloride, nitrate (B79036), or acetate) in a suitable solvent to yield the desired metal complex. The resulting solid complexes are then isolated, purified, and characterized using a range of analytical techniques.

A wide variety of transition metal complexes have been synthesized using thiophene-derived Schiff base ligands. These complexes are characterized by elemental analysis, molar conductance, and various spectroscopic methods.

Synthesis : Typically, a methanolic or ethanolic solution of the ligand is mixed with a solution of the corresponding metal salt in a 1:2 or 1:1 metal-to-ligand molar ratio. The reaction mixture is often refluxed for several hours, after which the complex precipitates upon cooling. jocpr.com

Characterization :

Molar Conductance : Measurements in solvents like DMSO or DMF help determine whether the complexes are electrolytic or non-electrolytic in nature. For example, complexes of a Schiff base derived from 2-thiophene carboxaldehyde and 2-aminobenzoic acid showed that Fe(III), Co(II), and Ni(II) chelates were ionic, while Cu(II) and Zn(II) complexes were non-electrolytes. nih.gov

Elemental Analysis : This technique confirms the proposed stoichiometry of the metal complexes.

X-ray Diffraction : Single-crystal X-ray diffraction provides definitive structural information, confirming the coordination geometry. For example, studies on Zn(II) and Cd(II) complexes with a thiophene-derived diamine ligand revealed a distorted tetrahedral geometry around the metal centers. nih.govacs.org A square planar geometry was confirmed for Ni(II) and Cu(II) complexes of allyl 2-(thiophen-2-ylmethylene) hydrazinecarbodithioate. researchgate.net

The table below summarizes representative transition metal complexes formed with analogous thiophene-Schiff base ligands.

| Metal Ion | Ligand Precursors | Proposed Geometry | Reference(s) |

| Cu(II), Zn(II), Co(II), Ni(II) | 2-Thiophenecarboxaldehyde, o-Phenylenediamine | Octahedral | jocpr.com |

| Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | 2-Thiophene carboxaldehyde, 2-Aminobenzoic acid | Octahedral | nih.gov |

| Zn(II), Pd(II) | Thiophene-2-carbaldehyde (B41791), N¹,N¹-dimethylethane-1,2-diamine | Distorted Tetrahedral | nih.govacs.org |

| Mn(II), Co(II) | o-Phenylenediamine, Thiophene-2-carboxaldehyde | Tetrahedral | oncologyradiotherapy.com |

The coordination chemistry of lanthanide ions with thiophene-based Schiff base ligands has also been explored, revealing interesting structural and electronic properties.

Synthesis : Lanthanide(III) nitrate or chloride salts are reacted with the Schiff base ligand to form complexes.

Characterization : Studies on lanthanide(III) nitrate complexes with a ligand formed from 2-hydroxy-1-naphthaldehyde (B42665) and a thiophene-amine derivative showed that the ligand coordinates in a tridentate fashion through an ONO donor set. iaea.org A coordination number of nine was proposed for these complexes. iaea.org The non-electrolytic nature of these complexes was confirmed by molar conductance measurements. iaea.org Research into the reductive chemistry of lanthanide complexes with tetradentate Schiff bases has also been conducted, demonstrating that these ligands can facilitate multielectron redox events at the lanthanide centers. rsc.org

Spectroscopic and Magnetic Probing of Metal-Ligand Interactions

Spectroscopic techniques and magnetic susceptibility measurements are crucial for understanding the nature of the metal-ligand bonding and the electronic structure of the complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine group (C=N) upon complexation, which typically moves to a lower wavenumber, indicating the involvement of the imine nitrogen in bonding. researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-S bonds. jocpr.com For instance, in complexes with a ligand from 2-thiophenecarboxaldehyde and o-phenylenediamine, new bands in the ranges of 574–560 cm⁻¹ and 465–444 cm⁻¹ were assigned to M-N and M-S bonds, respectively. jocpr.com

UV-Visible Spectroscopy : Electronic spectra provide information about the electronic transitions within the complex and can help in assigning the coordination geometry. The spectra of the complexes typically show bands corresponding to π → π* and n → π* transitions within the ligand, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes.

¹H NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of protons near the coordination sites, such as the azomethine proton, are often shifted downfield in the complex compared to the free ligand. jocpr.comresearchgate.net

Magnetic Susceptibility : Magnetic moment measurements at room temperature are used to determine the number of unpaired electrons in paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II), Fe(III)). This information is vital for elucidating the electronic configuration and the coordination geometry of the metal center. For example, diamagnetic behavior in certain Ni(II) complexes is consistent with a square planar geometry. researchgate.net

The following table presents typical spectroscopic and magnetic data for complexes with related thiophene-Schiff base ligands.

| Metal Complex | ν(C=N) cm⁻¹ (Ligand → Complex) | M-N / M-S Bands (cm⁻¹) | Magnetic Moment (B.M.) | Reference(s) |

| Co(II) Complex | 1554 → 1572 | 568 (M-N), 452 (M-S) | 4.85 | jocpr.com |

| Ni(II) Complex | 1554 → 1582 | 560 (M-N), 465 (M-S) | 3.12 | jocpr.com |

| Cu(II) Complex | 1554 → 1568 | 574 (M-N), 448 (M-S) | 1.88 | jocpr.com |

| Fe(III) Complex | 1605 → 1595 | 565 (M-N), 420 (M-S) | 5.92 | nih.gov |

Elucidation of Coordination Geometries and Electronic Configurations

The coordination geometry and electronic configuration of the central metal ion in these complexes are determined by a combination of the experimental data discussed above.

Octahedral Geometry : This is common for Co(II), Ni(II), and Fe(III) complexes, as suggested by their magnetic moments and electronic spectra. jocpr.comnih.gov

Tetrahedral Geometry : Zn(II) and Cd(II) complexes frequently adopt a distorted tetrahedral geometry, which is consistent with their d¹⁰ electronic configuration. nih.govacs.orgoncologyradiotherapy.com

Square Planar Geometry : This geometry is often observed for Pd(II), as well as for some Ni(II) and Cu(II) complexes, particularly when the ligand field is strong. researchgate.net

The nature of the Schiff base ligand, including its denticity and the steric bulk of its substituents, plays a significant role in determining the final coordination geometry of the metal complex.

Role of this compound Ligands in Catalysis

Metal complexes supported by thiophene-derived Schiff base ligands have shown promise as catalysts in various organic transformations. The azomethine group in these ligands is noted to influence the performance of the central metal ion in a range of catalytic reactions. nih.govacs.org

Hydrogenation and Polymerization : Transition metal complexes with thiophene-based Schiff bases have been investigated for their catalytic activity in reactions such as the hydrogenation of olefins and the ring-opening polymerization of cyclic olefins. nih.govacs.org

Condensation Reactions : A Cu(II) complex of a Schiff base derived from 2-aminopyridine (B139424) and 3-chlorobenzaldehyde (B42229) demonstrated remarkable catalytic activity in the Claisen–Schmidt condensation for synthesizing chalcone (B49325) derivatives, achieving high yields in shorter reaction times compared to other catalysts. mdpi.com

The catalytic activity of these complexes is attributed to the ability of the metal center to coordinate with substrates and facilitate the chemical transformation, a property that can be modulated by the electronic and steric characteristics of the Schiff base ligand.

Computational and Theoretical Investigations of 2 2 Aminobenzyl Thiophene

Quantum Chemical Modeling Approaches

Quantum chemical modeling offers a virtual laboratory to probe molecules at the atomic level. The proposed approaches are well-suited for a comprehensive analysis of 2-(2-Aminobenzyl)-thiophene.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

DFT is a workhorse of computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) by finding the minimum energy structure. This process would yield crucial data for this compound, such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its steric and electronic properties. While general studies on thiophene (B33073) derivatives have utilized DFT for such purposes, specific optimized parameters for this compound are not available in the reviewed literature. jchps.commdpi.commdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Optical Spectra

TD-DFT is an extension of DFT used to investigate the behavior of molecules upon absorption of light. nih.govcnr.it This method calculates excitation energies, which correspond to the wavelengths of light a molecule absorbs, and oscillator strengths, which relate to the intensity of the absorption. cnr.it Such an analysis for this compound would predict its UV-Vis spectrum and provide insights into its potential applications in areas like organic electronics or as a photosensitizer. However, specific TD-DFT data, including tables of excitation energies and corresponding electronic transitions for this compound, are absent from the surveyed research.

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations model the movement of atoms over time under the influence of quantum mechanical forces. This approach could provide a dynamic picture of the conformational flexibility of the aminobenzyl group relative to the thiophene ring and how solvent molecules might interact with the compound. These simulations are computationally intensive and are typically applied to understand reaction mechanisms or complex dynamic processes. No AIMD studies focused on this compound have been identified.

Electronic Structure Analysis

The electronic character of a molecule dictates its reactivity and interactions with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. mdpi.comrdd.edu.iq For substituted thiophenes, the distribution of these orbitals indicates how different functional groups influence the electronic properties of the thiophene ring. researchgate.net A HOMO-LUMO analysis for this compound would pinpoint the electron-rich and electron-poor regions of the molecule, but specific energy values and orbital visualizations are not documented.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. jchps.comresearchgate.net It uses a color scale to identify regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). This tool is invaluable for predicting how a molecule will interact with other reagents or biological targets. An MEP map of this compound would highlight the nucleophilic character of the amino group and the π-rich thiophene ring, as well as any electrophilic sites. Despite its utility, a calculated MEP map for this specific compound is not available in the literature reviewed.

Based on the comprehensive search performed, there is currently insufficient publicly available scientific literature detailing specific computational and theoretical investigations for the compound “this compound” that would be required to thoroughly address the outlined topics.

Detailed studies focusing solely on this compound regarding Natural Bond Orbital (NBO) analysis, specific electronic transitions, in-depth conformational analysis, Structure-Activity Relationship (SAR) studies, dedicated molecular docking against specific protein targets, and computational prediction of its molecular descriptors are not present in the available search results.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific compound at this time. Scientific articles on related thiophene derivatives exist, but per the instructions, information on other compounds cannot be used.

Computational Prediction of Molecular Descriptors for Research Design

Predictive Models for Non-Covalent Interactions

The supramolecular architecture and physicochemical properties of this compound are significantly influenced by a complex network of non-covalent interactions. Computational and theoretical investigations provide powerful predictive models to elucidate the nature, strength, and geometry of these interactions, which include hydrogen bonding, π-π stacking, C-H···π interactions, and van der Waals forces. These models are indispensable for understanding molecular recognition, crystal packing, and biological activity.

Key predictive models employed in the study of thiophene derivatives involve sophisticated quantum chemical calculations and analyses of electron density. nih.gov Methodologies such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, and Hirshfeld surface analysis are prominent in this field. nih.govnih.gov

Density Functional Theory (DFT) as a Foundation

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or aug-cc-pVTZ, serve as the starting point for most predictive models. nih.govresearchgate.net This approach is used to obtain an optimized molecular geometry, which is fundamental for all subsequent analyses of intermolecular forces. nih.gov Furthermore, DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying electrophilic and nucleophilic regions, thus predicting sites for potential intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM is a rigorous method for analyzing the topology of the electron density (ρ) to define atomic interactions. wikipedia.orge-bookshelf.de Within this framework, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for them to be considered bonded. researchgate.net The properties at this BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative measures of the interaction's strength and nature. nih.gov A positive value of ∇²ρ(r) is indicative of a closed-shell interaction, which is characteristic of non-covalent bonds. nih.gov

For 2-(2-aminobenzyl)thiophene, QTAIM can be used to characterize potential intramolecular hydrogen bonds (e.g., between the amino group and the thiophene sulfur) and various intermolecular interactions that dictate its solid-state structure.

| Interaction Type | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Nature |

|---|---|---|---|---|---|

| Hydrogen Bond | N-H···S | 0.015 | +0.045 | -0.001 | Weak, Electrostatic |

| π-π Stacking | C(ring)···C(ring) | 0.008 | +0.028 | +0.0005 | Very Weak, van der Waals |

| C-H···π Interaction | C-H···C(ring) | 0.009 | +0.031 | +0.0002 | Very Weak, van der Waals |

Reduced Density Gradient (RDG) Analysis

RDG analysis is a powerful tool for visualizing and characterizing weak non-covalent interactions in real space. jussieu.frmdpi.com This method is based on plotting the reduced density gradient against the electron density. The appearance of sharp peaks in the RDG at low-density regions signifies the presence of non-covalent interactions. jussieu.fr

By mapping the sign of the second eigenvalue (λ₂) of the Hessian matrix onto the RDG isosurfaces, the nature of the interaction can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds) are characterized by large negative values of sign(λ₂)ρ.

Weak interactions (e.g., van der Waals) have sign(λ₂)ρ values close to zero.

Strong repulsive interactions (e.g., steric clashes) are identified by large positive values of sign(λ₂)ρ.

This visualization provides a clear, qualitative picture of the spatial distribution and type of non-covalent interactions stabilizing the molecular conformation and crystal packing. researchgate.net

Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Primary Interaction Force |

|---|---|---|

| H···H | 45.5 | van der Waals |

| C···H / H···C | 22.0 | van der Waals / Weak Hydrogen Bonds |

| N···H / H···N | 18.5 | Hydrogen Bonds |

| S···H / H···S | 9.5 | Weak Hydrogen Bonds |

| C···C | 3.0 | π-π Stacking |

| Other | 1.5 | - |

Energy Framework Analysis

To further quantify the strength of intermolecular interactions, energy framework analysis can be performed. This method uses the pixel energies from theoretical calculations to compute the interaction energies between pairs of molecules in a crystal lattice. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces governing crystal packing.

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | -25.5 |

| Polarization | -8.2 |

| Dispersion | -35.8 |

| Repulsion | 21.3 |

| Total Energy | -48.2 |

Collectively, these predictive models offer a comprehensive and quantitative framework for understanding the intricate web of non-covalent interactions that determine the structure and properties of 2-(2-aminobenzyl)thiophene.

Lack of Specific Research on "this compound" Derivatives in Materials Science Applications

The user's request was to generate a detailed article focusing solely on "this compound" and its derivatives, strictly adhering to a provided outline. The instructions explicitly forbade the inclusion of information pertaining to general thiophene derivatives.

Despite targeted searches for "this compound derivatives" in conjunction with terms such as "Organic Field-Effect Transistors (OFETs)," "Organic Light-Emitting Diodes (OLEDs)," "Organic Photovoltaics (OPVs)," "Covalent Organic Frameworks (COFs)," and "Supramolecular Chemistry," no relevant studies were found. The body of scientific literature extensively covers the broader class of thiophene compounds and their derivatives in these applications, but research on the specific molecule of "this compound" appears to be either non-existent or not published in accessible scientific journals.

Therefore, it is not possible to generate the requested article while adhering to the strict constraint of focusing solely on "this compound" and its derivatives. To proceed, it would be necessary to either:

Broaden the scope of the article to include general thiophene derivatives, which would allow for a comprehensive discussion of their roles in the specified materials science applications.

Select a different, more extensively researched thiophene derivative as the subject of the article.

Without a modification of the initial instructions to allow for a broader scope, the generation of a scientifically accurate and informative article as requested is not feasible.

Applications in Materials Science Utilizing 2 2 Aminobenzyl Thiophene Derivatives

Supramolecular Chemistry and Self-Assembly

Exploration in Constitutional Dynamic Chemistry (CDC)

Constitutional Dynamic Chemistry (CDC) is a field of chemistry that utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to external stimuli. The reversible formation of imine bonds is a cornerstone of CDC, enabling the creation of dynamic systems such as self-healing polymers and adaptive materials.

The 2-(2-Aminobenzyl)-thiophene scaffold is a promising candidate for CDC due to the presence of a primary amine group in the aminobenzyl moiety. This amine can readily undergo reversible condensation reactions with aldehydes and ketones to form imines. This reactivity allows for the incorporation of this compound derivatives into dynamic polymer networks and covalent organic frameworks (COFs).

While direct experimental studies on the CDC applications of this compound itself are not extensively documented in publicly available research, the principles of dynamic covalent chemistry strongly support its potential. The formation of imines from primary amines and carbonyl compounds is a well-established reversible reaction, often catalyzed by acid. The equilibrium of this reaction can be controlled by factors such as pH, temperature, and the presence of water, making it an ideal tool for creating dynamic materials.

For instance, bifunctional derivatives of this compound could be reacted with dialdehydes to form dynamic polymers. The reversible nature of the imine linkages in the polymer backbone would allow the material to respond to environmental changes, potentially leading to applications in areas such as self-healing materials and controlled-release systems.

The table below illustrates the potential for imine formation, a key reaction in CDC, using a derivative of this compound.

| Reactant 1 | Reactant 2 | Resulting Linkage | Relevance to CDC |

| This compound derivative | Aldehyde or Ketone | Imine (Schiff base) | Reversible bond formation allows for dynamic exchange and adaptation. |

Non-Linear Optical (NLO) Properties and Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG), where the frequency of light is doubled. These materials are crucial for a wide range of applications in optoelectronics, including optical data storage, telecommunications, and laser technology.

The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how easily the electron cloud of the molecule can be distorted by an electric field. Molecules with large hyperpolarizabilities are desirable for creating efficient NLO materials. A common strategy for designing molecules with high β values is to create a "push-pull" system, also known as a donor-π-acceptor (D-π-A) system. In these molecules, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge.

Thiophene (B33073) and its derivatives are excellent components of the π-conjugated bridge in D-π-A systems due to their aromaticity and the ability of the sulfur atom to participate in conjugation. The this compound scaffold incorporates an amino group, which is a well-known electron donor. By functionalizing the thiophene ring or the benzyl (B1604629) group with a suitable electron-accepting group, it is possible to create D-π-A molecules with potentially large NLO responses.

While specific experimental data on the NLO properties of this compound are limited, computational studies on similar thiophene-based D-π-A systems have shown promising results. Density Functional Theory (DFT) calculations are a powerful tool for predicting the hyperpolarizabilities of new molecules. Studies on various thiophene derivatives have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the NLO response.

For example, a hypothetical D-π-A molecule based on this compound could have the aminobenzyl group as the donor, the thiophene ring as part of the π-bridge, and a nitro group (a strong electron acceptor) attached to the thiophene ring. The intramolecular charge transfer from the amino group to the nitro group through the thiophene bridge would lead to a large change in dipole moment upon excitation, a key factor for a high hyperpolarizability.

The table below summarizes the key components of a potential NLO-active molecule derived from this compound.

| Molecular Component | Role in NLO System | Example Group |

| Aminobenzyl group | Electron Donor (Push) | -NH2 |

| Thiophene ring | π-Conjugated Bridge | Thiophene |

| Acceptor Group | Electron Acceptor (Pull) | -NO2, -CN |

The investigation into the NLO properties of this compound derivatives is an active area of research, with the potential to yield new materials for advanced optical applications.

Investigation of Biological Activities and Medicinal Chemistry Implications Scaffold Centric

The 2-Aminothiophene Scaffold as a Versatile Pharmacophore in Drug Discovery

The 2-aminothiophene (2-AT) scaffold is a privileged five-membered heterocyclic core structure in medicinal chemistry, largely owing to its synthetic accessibility and its ability to confer a wide array of biological activities. orientjchem.orgnih.govnih.gov This versatility has established the 2-AT moiety as an attractive starting point for drug discovery programs. orientjchem.org The incorporation of the 2-aminothiophene ring into a molecule can lead to compounds that act as selective inhibitors, modulators, and receptors for various biological targets. nih.govnih.gov

The significance of the 2-AT scaffold is underscored by its presence in numerous biologically active compounds and its utility as a synthon for creating more complex thiophene-containing heterocycles, conjugates, and hybrids. orientjchem.org The diverse pharmacological profiles of 2-aminothiophene derivatives are a subject of ongoing investigation, driven by their varied mechanisms of action and favorable pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Researchers have successfully leveraged this scaffold to develop compounds with a broad spectrum of activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects. daneshyari.com The adaptability of the 2-aminothiophene core allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and selectivity of the resulting molecules.

Research on Antimicrobial Activities

The 2-aminothiophene scaffold has been extensively explored for its potential in developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Derivatives of the 2-aminothiophene scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org Various studies have synthesized and evaluated novel 2-aminothiophene derivatives, revealing their potential as effective antibacterial agents. rsc.orgresearchgate.net

For instance, certain 2-amino-5-nitrothiophene derivatives have shown inhibitory effects against Staphylococcus aureus. nih.gov One particular compound from this series displayed potent activity against S. aureus but was ineffective against Escherichia coli, highlighting a degree of selectivity in its antibacterial spectrum. nih.gov Other derivatives in the same study demonstrated inhibitory effects against E. coli, while some were active against both bacterial species. nih.gov

In another study, newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were screened for their antibacterial activity. ijpbs.com One compound, in particular, exhibited a significant inhibitory effect against Bacillus subtilis, E. coli, Proteus vulgaris, and S. aureus. ijpbs.com The antibacterial efficacy of these compounds is often compared to standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) to gauge their potential. ijpbs.com

Furthermore, research into 2-aminothiophene derivatives containing cyclic and heterocyclic moieties has yielded compounds with significant antibacterial properties. rsc.org One such derivative, featuring a hydroxyl group on a phenyl ring, exhibited stronger antibacterial activity than the standard drugs ampicillin and gentamicin (B1671437) against several bacterial strains, including Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, and E. coli. rsc.org This underscores the potential of the 2-aminothiophene scaffold in generating potent antibacterial agents. rsc.org

Table 1: Antibacterial Activity of Selected 2-Aminothiophene Derivatives

| Compound Type | Test Organism(s) | Key Findings | Reference(s) |

| 2-Amino-5-nitrothiophene derivatives | Staphylococcus aureus, Escherichia coli | One compound showed potent activity against S. aureus but not E. coli. Others were active against E. coli or both species. | nih.gov |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylates | Bacillus subtilis, E. coli, P. vulgaris, S. aureus | A specific derivative demonstrated significant inhibitory effects against all tested organisms. | ijpbs.com |

| 2-Aminothiophene with cyclic/heterocyclic moieties | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | A derivative with a p-hydroxyphenyl group showed stronger activity than ampicillin and gentamicin. | rsc.org |

The 2-aminothiophene scaffold has also been a fruitful area of research for the development of novel antifungal agents. Various derivatives have been synthesized and tested against a range of fungal pathogens, demonstrating the scaffold's potential in addressing fungal infections.

Schiff bases incorporating 2-aminothiophene derivatives have been designed and evaluated for their in vitro antifungal activity against dermatophytes. researchgate.net Several of these compounds exhibited promising antifungal profiles, with minimum inhibitory concentration (MIC) values in some cases being better than the reference drug, fluconazole. researchgate.net Structure-activity relationship (SAR) studies from this research indicated that the presence of halogen and nitro substituents on the arylidene moiety enhances the antifungal activity. researchgate.net

In another study, a 2-aminothiophene derivative, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) (6CN), was incorporated into chitosan-based films. nih.gov These films demonstrated efficacy against several Candida species, including C. albicans, C. tropicalis, and C. parapsilosis, suggesting their potential for topical antifungal applications. nih.gov

Furthermore, nanoparticles containing the 2-aminothiophene derivative 2-[(4-nitrobenzylidene)-amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile (6CN10) have shown enhanced antifungal activity, particularly against Cryptococcus neoformans. asianpubs.org When complexed with 2-hydroxypropyl-β-cyclodextrin and formulated into nanoparticles, the compound was significantly more active than the free drug and the reference drug amphotericin B against C. neoformans strains. asianpubs.org This highlights the potential of drug delivery systems to improve the efficacy of 2-aminothiophene-based antifungals.

Research has also shown that certain substituted 2-aminothiophenes can affect the protein profile and content of Microsporum gypseum, indicating a potential mechanism of action. mdpi.com One of the tested compounds was found to be the most active, with MIC values ranging from 2.00 to 128 μg/ml against various fungal species. mdpi.com

Table 2: Antifungal Activity of Selected 2-Aminothiophene Derivatives

| Compound Type | Test Organism(s) | Key Findings | Reference(s) |

| Schiff bases of 2-aminothiophenes | Dermatophytes | Several compounds showed better MIC values than fluconazole. Halogen and nitro groups enhanced activity. | researchgate.net |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) in chitosan (B1678972) films | Candida albicans, C. tropicalis, C. parapsilosis | The films were effective against the tested Candida species. | nih.gov |

| 2-[(4-Nitrobenzylidene)-amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile (6CN10) nanoparticles | Cryptococcus neoformans | Nanoparticle formulation significantly enhanced activity, surpassing amphotericin B. | asianpubs.org |

| Substituted 2-aminothiophenes | Microsporum gypseum and other fungi | One compound was highly active (MIC 2.00-128 μg/ml) and affected the fungal protein profile. | mdpi.com |

Studies on Antiprotozoal Activities (e.g., Antileishmanial Agents)

The 2-aminothiophene scaffold has emerged as a promising framework for the development of new antiprotozoal agents, with a significant body of research focusing on its antileishmanial potential. mdpi.comelsevierpure.com Leishmaniasis is a neglected tropical disease with limited therapeutic options, making the discovery of new, effective, and safer drugs a priority. elsevierpure.com

Several studies have demonstrated the potent in vitro activity of 2-aminothiophene derivatives against various Leishmania species. For instance, the derivative SB-200 was found to be effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, with IC₅₀ values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. elsevierpure.com The anti-amastigote activity of SB-200 against L. infantum was also significant, with an IC₅₀ of 2.85 μM. elsevierpure.com The mechanism of action for SB-200 is suggested to involve the loss of cell membrane integrity and is associated with in vitro immunomodulation. elsevierpure.com

Pharmacological modulation of the 2-aminothiophene scaffold has led to the identification of other promising candidates. Compounds SB-44 and SB-83, alongside SB-200, were identified as highly potent against Leishmania amazonensis, with IC₅₀ values against promastigotes of 7.37 μM, 3.37 μM, and 3.65 μM, respectively. Their activity against amastigotes was also notable. Structural analysis of these compounds has provided valuable insights for further drug design, indicating that the presence of a carbonitrile group at the C-3 position is not essential for activity, while the size of cycloalkyl or piperidinyl chains at the C-4 and C-5 positions can modulate the antileishmanial effect.

Furthermore, research has shown that simpler 2-aminothiophenes, which are precursors to more complex hybrids, also possess anti-Leishmania properties, suggesting that the more complex molecules may act as reciprocal prodrugs. mdpi.com The bioisosteric replacement of sulfur with selenium in the thiophene (B33073) ring has also been explored, in some cases leading to compounds with equivalent or superior antileishmanial activity. mdpi.com

Table 3: Antileishmanial Activity of Selected 2-Aminothiophene Derivatives

| Compound | Leishmania Species | Activity (IC₅₀) | Key Findings | Reference(s) |

| SB-200 | L. braziliensis, L. major, L. infantum | 4.25 μM, 4.65 μM, 3.96 μM (promastigotes); 2.85 μM (L. infantum amastigotes) | Effective against multiple species; mechanism involves membrane damage and immunomodulation. | elsevierpure.com |

| SB-44 | L. amazonensis | 7.37 μM (promastigotes) | Identified as a promising candidate from a series of derivatives. | |

| SB-83 | L. amazonensis | 3.37 μM (promastigotes) | One of the most potent compounds in its series. | |

| Various Gewald adducts | L. amazonensis | Varied | Simpler precursors also show activity, suggesting a prodrug mechanism for more complex hybrids. | mdpi.com |

Research into Antiviral Potential

The 2-aminothiophene scaffold has been investigated for its potential as a source of antiviral agents, with studies exploring its activity against a variety of viruses. This research has led to the identification of several derivatives with promising antiviral properties.

A series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes were synthesized and evaluated for their antiviral activity. Some of the 2-aminothiophenes demonstrated moderate and selective activity against HIV-1 in cell culture, with 2-amino-3-(2-nitrophenylsulfonyl)thiophene being a notable example with an EC₅₀ of 3.8 µg/mL. In broader antiviral screenings, other derivatives from this series were found to be active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC₅₀ values ranging from 0.1 to 10 µg/mL.

Further research has led to the synthesis of novel diaminothiophene derivatives that were evaluated for their activity against influenza viruses. Some of the synthesized compounds showed promising activity against influenza A (subtypes H1N1 and H3N2) and influenza B viruses, suggesting they could serve as lead compounds for the development of new anti-influenza drugs.

Additionally, fused thiophene and thienopyrimidine derivatives, synthesized from a 2-aminothiophene starting material, have been tested for their antiviral activity against the H5N1 avian influenza virus. Several of these compounds exhibited a significant effect against the virus, as determined by both EC₅₀ and LD₅₀ values and confirmed by plaque reduction assays.

More recently, aminothiophene compounds have been reported as viral replication inhibitors with potential utility in the treatment of hepatitis B (HBV) virus infection. This highlights the ongoing interest in the 2-aminothiophene scaffold for the discovery of novel antiviral agents targeting a diverse range of viral pathogens.

Table 4: Antiviral Activity of Selected 2-Aminothiophene Derivatives

| Compound Type | Target Virus(es) | Activity | Key Findings | Reference(s) |

| 2-Amino-3-(2-nitrophenylsulfonyl)thiophene | HIV-1 | EC₅₀ = 3.8 µg/mL | Showed moderate and selective anti-HIV-1 activity. | |

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Human Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV) | IC₅₀ = 0.1-10 µg/mL | Demonstrated considerable activity against CMV and/or VZV. | |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives | Influenza A (H1N1, H3N2), Influenza B | Promising activity | Selected compounds identified as potential leads for anti-influenza drugs. | |

| Fused thiophene and thienopyrimidine derivatives | Avian Influenza Virus (H5N1) | High effect | Several compounds showed significant antiviral effects in multiple assays. | |

| Aminothiophene compounds | Hepatitis B Virus (HBV) | Reported as viral replication inhibitors | Identified as potentially useful for the treatment of HBV infection. |

Investigation of Antitubercular Properties

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. The 2-aminothiophene scaffold has been identified as a promising starting point for the development of novel agents to combat tuberculosis.

Several 2-aminothiophene derivatives have been reported to inhibit Pks13, a validated drug target in Mtb that is essential for mycolic acid biosynthesis. In one study, a library of 42 2-aminothiophene compounds was synthesized and evaluated. One compound from this library demonstrated remarkable potency against the H37Rv strain of Mtb, with a minimum inhibitory concentration (MIC) of 0.23 μM. This compound also showed impressive activity against Mtb strains resistant to isoniazid, rifampicin, and fluoroquinolones, with MIC values ranging from 0.20 to 0.44 μM. Further investigation suggested that this compound inhibits the biosynthesis of all forms of mycolic acid in Mtb.

Structure-activity relationship (SAR) studies of 2-aminodibenzothiophene and related aminobenzothiophenes have also been conducted to explore their potential as antitubercular agents. These studies led to the identification of 5-aminobenzothiophene and 6-aminobenzothiophene as potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model organism for Mtb, with MIC values of 0.78 µg/mL. These compounds also exhibited low cytotoxicity, making them significant leads for further development.

Additionally, proline-2-aminothiophene conjugates have been reported as a new class of tuberculosis inhibitors. Derivatives containing a proline residue showed potent in vitro and ex vivo anti-TB activity against both active and dormant Mtb H37Ra. SAR studies revealed that the chirality of the proline ring did not significantly affect the activity.

Exploration of Other Pharmacological Mechanisms and Target Interactions

A comprehensive search of scientific databases and literature indicates a lack of specific studies focused on the pharmacological mechanisms and target interactions of 2-(2-Aminobenzyl)-thiophene and its derivatives. The following subsections detail the absence of research findings in the specified areas.

Enzyme Modulation and Inhibition (e.g., Kinase, HDAC, DNA gyrase B chain, ALOX-5, Ag85, EGFR)

There is a significant gap in the scientific literature regarding the modulatory or inhibitory effects of this compound on various enzyme systems. While the broader class of 2-aminothiophenes has been investigated for such activities, no specific data were found for the 2-(2-aminobenzyl) substituted scaffold. Research has not yet detailed its potential interactions with kinases, histone deacetylases (HDACs), DNA gyrase B chain, 5-lipoxygenase (ALOX-5), antigenic protein 85 (Ag85), or the epidermal growth factor receptor (EGFR).

Receptor Ligand Binding and Modulation